Benzyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Benzyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate group attached to a tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the formation of the tetrahydroisoquinoline core, followed by the introduction of the benzyl and hydroxymethyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of benzyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzyl 6-carboxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, while reduction can produce benzyl 6-(methyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
Scientific Research Applications
Benzyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 6-(methyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Benzyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
- Benzyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid
Uniqueness
Benzyl 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate group on the tetrahydroisoquinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
benzyl 6-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C18H19NO3/c20-12-15-6-7-17-11-19(9-8-16(17)10-15)18(21)22-13-14-4-2-1-3-5-14/h1-7,10,20H,8-9,11-13H2 |
InChI Key |
OYAYCRXYFYVDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)CO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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